molecular formula C22H28N4O3 B4511915 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B4511915
M. Wt: 396.5 g/mol
InChI Key: CMKBBLYEDZMKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazin-3(2H)-one core substituted with a 4-benzylpiperidinyl acetamide group at position 2 and a morpholine ring at position 4.

The synthesis of such compounds typically involves nucleophilic substitution, alkylation, or condensation reactions. For example, related pyridazinones are synthesized via reactions with bromoacetate derivatives or aromatic aldehydes under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-21-7-6-20(24-12-14-29-15-13-24)23-26(21)17-22(28)25-10-8-19(9-11-25)16-18-4-2-1-3-5-18/h1-7,19H,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKBBLYEDZMKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-benzylpiperidine through a nucleophilic substitution reaction.

    Introduction of the Oxoethyl Group:

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate to form the pyridazinone core, often using a condensation reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazin-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyridazin-3(2H)-one Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity/Applications Reference
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one (Target) 2: 4-Benzylpiperidinyl acetamide; 6: Morpholine 477.53* High polarity due to morpholine; lipophilic benzylpiperidine enhances membrane permeability Not explicitly reported; inferred receptor modulation
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one 2: 4-Fluorophenylpiperazinyl acetamide; 6: Morpholine; 4: Phenyl 477.53 Fluorophenylpiperazine enhances serotonin/dopamine receptor affinity Potential CNS activity (inferred)
2-(2-Morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one 2: Morpholinyl acetamide; 6: Phenylpiperazine 423.47 Dual morpholine and phenylpiperazine groups; balanced lipophilicity Hypothetical kinase inhibition
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one 2: 4-Fluorophenyl; 6: Methyl; 5: 4-Methylbenzyl 394.43 Methyl and benzyl groups enhance antiviral efficacy Antiviral (tested against HCoV-229E)
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (Compound 9) 4: Butoxyphenylamino; 6: Methyl; 2: Phenyl 351.41 Aromatic amino groups may confer anti-inflammatory properties Not explicitly reported

*Calculated based on formula C₂₆H₂₈FN₅O₃ from ; target compound likely shares similar molecular weight.

Structural and Pharmacokinetic Insights

  • Piperidine vs. Piperazine Substituents: The 4-benzylpiperidine group in the target compound contrasts with the 4-fluorophenylpiperazine in .
  • Morpholine vs. Methoxy Groups : The morpholine ring at position 6 enhances solubility compared to methoxy-substituted analogs (e.g., ). Morpholine’s electron-rich oxygen also facilitates hydrogen bonding, critical for target engagement .
  • Antiviral Activity : The fluorophenyl and methylbenzyl substituents in correlate with antiviral efficacy, suggesting that similar substitutions in the target compound could be explored for infectious disease applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.